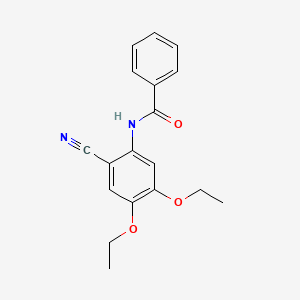

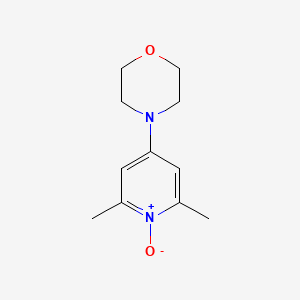

![molecular formula C11H19N5O3S B5599609 N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)

N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide derivatives involves complex chemical reactions, including condensation and alkylation processes. Turcotte et al. (2012) described the effective synthesis of N-aminosulfamide peptide mimics, which are peptidomimetics with modified amino acid residues, through condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters, followed by chemoselective alkylation (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide, often exhibits distinct hydrogen-bonded structures. Rodríguez et al. (2009) discussed different hydrogen-bonded structures in isomeric solvates of a related pyrimidine derivative, indicating the diversity in conformation and structural interactions of such compounds (Rodríguez, Nogueras, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives can lead to the formation of various complex compounds. Mekuskiene et al. (1993) described the reaction of 4,6-dimethyl-2-pyrimidinecarboxylic acid hydrazide with potassium ethyl xanthate to produce 5-(4,6-dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione, demonstrating the reactivity and versatility of pyrimidine compounds in chemical synthesis (Mekuskiene, Vainilavicius, Hetzheim, & Shematovich, 1993).

Physical Properties Analysis

The physical properties of N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various scientific fields. The crystal structures of different forms of a related compound, sulfapyridine, were determined by Bar and Bernstein (1985), highlighting the polymorphism and diversity in physical properties among pyrimidine derivatives (Bar & Bernstein, 1985).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects of research on pyrimidine derivatives. Gilchrist et al. (1975) explored the reactions of N-aryl- and imidoyl-sulphimides with diphenylcyclopropenone, leading to the synthesis of 4-pyrimidones, thereby shedding light on the chemical behavior of compounds related to N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide (Gilchrist, Harris, Moody, & Rees, 1975).

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

Sulfamides, including N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide, have been extensively studied for their potential as enzyme inhibitors. These compounds play a significant role in the design of inhibitors for various enzymes such as carbonic anhydrases, proteases, and others. This relevance is particularly noted in their therapeutic applications, offering avenues for drug design against diseases where enzyme activity is a key factor (Winum, Scozzafava, Montero, & Supuran, 2006).

Agricultural Applications

The role of sulfamide derivatives extends into agriculture, where they are used in the formulation of herbicides. Studies have evaluated the environmental impact, runoff, and efficacy of these compounds in agricultural settings, indicating their importance in weed management while also assessing their environmental safety profile. Research in this area has been aimed at understanding the degradation behavior of sulfamides in soil and their interaction with various soil components to ensure effective use with minimal environmental impact (Afyuni, Wagger, & Leidy, 1997).

Chemical Synthesis and Material Science

In chemical synthesis, sulfamide-based compounds are utilized in the development of peptidomimetics and as intermediates in the synthesis of various organic molecules. Their unique reactivity and structural motif allow for the creation of complex molecules that have applications ranging from material science to pharmaceuticals. For instance, the synthesis of N-aminosulfamide peptide mimics showcases the utility of these compounds in generating biomimetic structures with potential biological activity (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Environmental and Analytical Chemistry

Sulfamides and their derivatives have been the subject of environmental and analytical studies, particularly in understanding their fate in the environment and developing methods for their detection and quantification in various matrices. This research is crucial for assessing the environmental impact of these compounds and ensuring compliance with regulatory standards for water and soil quality (Michael, 2003).

properties

IUPAC Name |

1-(diethylsulfamoyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O3S/c1-5-16(6-2)20(18,19)15-11(17)14-10-12-8(3)7-9(4)13-10/h7H,5-6H2,1-4H3,(H2,12,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOOJUFCMJNYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5599534.png)

![2-tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5599543.png)

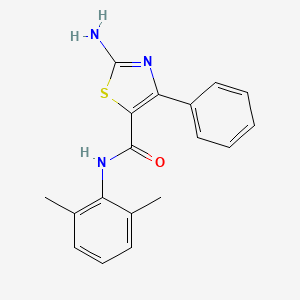

![3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5599557.png)

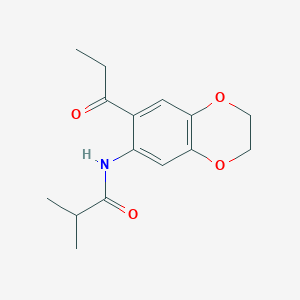

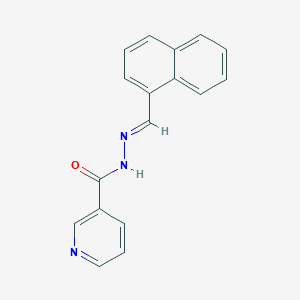

![N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)

![2-[5-(1-acetyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B5599601.png)

![5-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5599608.png)

![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)